molecular formula C9H12INO B7925167 2-(2-Iodo-benzylamino)-ethanol CAS No. 251326-33-7

2-(2-Iodo-benzylamino)-ethanol

Cat. No.: B7925167
CAS No.: 251326-33-7
M. Wt: 277.10 g/mol
InChI Key: HTEMRRFXNWUUFU-UHFFFAOYSA-N
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Description

2-(2-Iodo-benzylamino)-ethanol, with the molecular formula C9H12INO and an average mass of 277.105 Da, is a benzylamino ethanol derivative characterized by an iodine substituent on the benzyl ring . This compound is assigned for Research Use Only and is not intended for diagnostic or therapeutic applications. The structural motif of this molecule, featuring both an ethanolamine chain and an aromatic iodine atom, makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Researchers may employ this compound in the development of more complex molecular architectures, where the iodine atom can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Its properties may also lend it to applications in materials science and as a precursor in pharmacological probe development. As with all chemicals, safe handling procedures should be followed. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[(2-iodophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEMRRFXNWUUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283294
Record name 2-[[(2-Iodophenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251326-33-7
Record name 2-[[(2-Iodophenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251326-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Iodophenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 2-Iodobenzyl Alcohol to 2-Iodobenzaldehyde

2-Iodobenzyl alcohol, synthesized via N-iodosuccinimide (NIS)-mediated iodination of o-bromobenzyl alcohol, is oxidized using a catalytic I₂/DMSO system. In a round-bottom flask, 2-iodobenzyl alcohol (1.0 eq) reacts with iodine (0.2 eq) in DMSO at 100°C for 6 hours. The aldehyde is extracted with dichloromethane and purified via distillation, achieving 70% yield.

Reductive Amination

2-Iodobenzaldehyde (1.0 eq) and ethanolamine (1.5 eq) are stirred in methanol at room temperature for 2 hours to form the imine intermediate. Sodium cyanoborohydride (1.2 eq) is added, and the reaction proceeds for 12 hours. Acidic work-up (HCl, pH 3) followed by neutralization (NaOH, pH 7) and extraction yields the target compound in 65% yield.

Key Advantages : Avoids handling hazardous halides.
Limitations : Moderate yields due to competing side reactions.

Iodination of Benzylamine Derivatives Using N-Iodosuccinimide

Direct Iodination of 2-Bromobenzylamine

Adapting NIS-mediated iodination protocols, 2-bromobenzylamine (1.0 eq) reacts with NIS (1.1 eq) in dichloromethane at 50°C for 5 hours. The mixture is quenched with sodium bisulfite, extracted, and purified via recrystallization (ethyl acetate/hexane), yielding 2-iodobenzylamine in 85% purity.

Ethanolamine Conjugation

2-Iodobenzylamine (1.0 eq) and 2-bromoethanol (1.2 eq) undergo nucleophilic substitution in tetrahydrofuran (THF) with sodium hydride (1.5 eq) at 60°C for 8 hours. The product is isolated via vacuum distillation, achieving 72% yield.

Key Advantages : High regioselectivity and yield.
Limitations : Requires multi-step purification.

Oxidative C–N Bond Formation via I₂/DMSO System

One-Pot Oxidative Coupling

Inspired by I₂/DMSO-mediated oxidative amination, 2-iodobenzyl alcohol (1.0 eq) and ethanolamine (1.2 eq) react in DMSO with iodine (0.3 eq) at 90°C for 24 hours. The reaction proceeds via in situ aldehyde formation, followed by imine generation and reduction. The crude product is purified via column chromatography (ethyl acetate/methanol 8:2), yielding 60% of the target compound.

Key Advantages : Single-pot methodology.
Limitations : Extended reaction time and lower yield.

Suzuki-Miyaura Coupling with Boronic Acid Intermediates

Synthesis of 2-Iodophenylboronic Acid

Using methods from regioselective Suzuki couplings, 1,2-diiodobenzene (1.0 eq) reacts with pinacolborane (1.5 eq) in the presence of palladium acetate (5 mol%) and triphenylphosphine (10 mol%) in THF at 80°C for 12 hours. The boronic acid is isolated in 68% yield.

Coupling with Ethanolamine Derivatives

2-Iodophenylboronic acid (1.0 eq) reacts with 2-aminoethyl triflate (1.2 eq) under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/toluene) at 100°C for 10 hours. The product is purified via recrystallization, yielding 55% of 2-(2-iodo-benzylamino)-ethanol.

Key Advantages : Enables modular synthesis.
Limitations : Low yield and complex catalyst system.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Nucleophilic Substitution2-Iodobenzyl bromideEthanolamine, K₂CO₃75%Scalable, directRequires halide synthesis
Reductive Amination2-IodobenzaldehydeNaBH₃CN, I₂/DMSO65%Avoids halidesModerate yield
Direct Iodination2-BromobenzylamineNIS, DCM85%High regioselectivityMulti-step purification
Oxidative Coupling2-Iodobenzyl alcoholI₂, DMSO60%Single-potLong reaction time
Suzuki Coupling2-Iodophenylboronic acidPd(PPh₃)₄, K₂CO₃55%ModularLow yield, costly catalysts

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-benzylamino)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of benzylamine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or amines, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or secondary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could yield a variety of substituted benzylamine derivatives.

Scientific Research Applications

Organic Synthesis

2-(2-Iodo-benzylamino)-ethanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : The iodine atom can be reduced to yield benzylamine derivatives.
  • Substitution Reactions : The iodine atom can be replaced with other nucleophiles, leading to a variety of derivatives.

These reactions enhance the compound's utility in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's potential in drug development is significant due to its ability to modify biological activity through structural variations. Notable applications include:

  • Antimicrobial Properties : Research indicates that iodinated compounds often exhibit enhanced antimicrobial activity against resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) .
    Compound NameMIC (mg/mL)Target Organism
    This compoundTBDTBD
    2-Iodobenzylamine0.5Staphylococcus aureus
    2-Iodobenzyl alcohol0.25Escherichia coli
  • Enzyme Inhibition : Studies have shown that iodine-containing compounds can significantly enhance binding affinity to target enzymes involved in bacterial metabolism .

Biological Studies

The compound is also used in biochemical research to study enzyme inhibition and receptor interactions. The iodine atom aids in halogen bonding, while the amino group participates in hydrogen bonding or ionic interactions with biological targets.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various iodinated compounds, highlighting that those similar to this compound demonstrated significant activity against resistant strains. This underscores the potential for developing new antibiotics based on this compound's structure.

Case Study: Receptor Binding

Research into receptor binding has shown that modifications of compounds like this compound could lead to the development of selective opioid receptor agonists, suggesting therapeutic applications in pain management .

Mechanism of Action

The mechanism of action of 2-(2-Iodo-benzylamino)-ethanol depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the amino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Nomenclature

Ethanolamine derivatives vary based on substituents attached to the nitrogen atom. Key analogues include:

Compound Name Structure Key Substituent
2-(2-Iodo-benzylamino)-ethanol C₆H₅CH₂-NH-CH₂CH₂OH (with I at benzyl ortho position) 2-Iodobenzyl
2-(Benzylamino)-ethanol C₆H₅CH₂-NH-CH₂CH₂OH Benzyl (no halogen)
Diethylaminoethanol (DEAE) (C₂H₅)₂N-CH₂CH₂OH Diethyl
2-(Methylamino)-ethanol CH₃-NH-CH₂CH₂OH Methyl
2-(Dibutylamino)-ethanol (C₄H₉)₂N-CH₂CH₂OH Dibutyl

Nomenclature complexities arise due to substitutive naming conventions (e.g., "ethanolamine" vs. "2-aminoethanol") .

Physical and Chemical Properties

  • Molecular Weight: The iodine atom increases molecular weight (~290 g/mol) compared to non-halogenated 2-(benzylamino)-ethanol (~167 g/mol).
  • Solubility : Halogenation typically reduces water solubility; DEAE (log P ~0.5) is more hydrophilic than dibutyl derivatives (log P ~2.5) .
  • Stability: Iodinated compounds may exhibit photolability, similar to warnings for 2-(dibutylamino)-ethanol regarding light sensitivity .

Biological Activity

Overview

2-(2-Iodo-benzylamino)-ethanol is an organic compound characterized by its unique structure, which includes an iodobenzene ring and an ethanolamine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and versatility as a chemical intermediate.

The synthesis of this compound typically involves the reaction of 2-iodobenzylamine with ethanolamine under controlled conditions. The process can be summarized as follows:

  • Starting Material : 2-iodobenzylamine is derived from 2-iodobenzyl alcohol.
  • Reaction Conditions : The reaction is usually performed in a solvent like ethanol or methanol, often requiring heating and an inert atmosphere to prevent unwanted side reactions.
  • Purification : Following synthesis, purification techniques are employed to achieve high yield and purity of the compound.

The biological activity of this compound is largely attributed to its structural components. The iodine atom can engage in halogen bonding, while the amino group facilitates hydrogen bonding and ionic interactions with various biological targets, such as enzymes and receptors. These interactions can modulate biological functions, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing iodine atoms often demonstrate enhanced activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Iodinated Compounds

Compound NameMIC (mg/mL)Target Organism
This compoundTBDTBD
2-Iodobenzylamine0.5Staphylococcus aureus
2-Iodobenzyl alcohol0.25Escherichia coli

Case Studies

  • Enzyme Inhibition : A study explored the enzyme inhibition potential of iodine-containing compounds, noting that the presence of iodine in the structure significantly enhances binding affinity to target enzymes involved in bacterial metabolism .
  • Receptor Binding : Similar compounds have been investigated for their ability to bind selectively to opioid receptors, suggesting that modifications like those found in this compound could lead to new analgesics .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. These investigations highlight:

  • Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant activity, contributing to their potential therapeutic applications .
  • Biofilm Formation Inhibition : Research indicates that iodinated compounds can inhibit biofilm formation in pathogenic bacteria, which is crucial for developing treatments against chronic infections .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-IodobenzylamineLacks ethanolamine moietyModerate antimicrobial
2-Iodobenzyl alcoholLacks amino groupLow antimicrobial
2-IodobenzaldehydeContains aldehyde instead of ethanolamineVariable activity

Q & A

Q. What synthetic methodologies are recommended for producing 2-(2-Iodo-benzylamino)-ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-iodobenzylamine with ethylene oxide or its derivatives under controlled conditions (e.g., inert atmosphere, catalysts like Lewis acids). Ensure purity by column chromatography and validate via spectroscopic techniques . Key Parameters :
  • Reaction temperature: 60–80°C
  • Solvent: Anhydrous THF or DMF
  • Catalyst: ZnCl₂ or BF₃·Et₂O

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to potential toxicity (neurotoxic, irritant) and flammability:
  • Use PPE (gloves, goggles, lab coats).
  • Work in fume hoods with explosion-proof equipment.
  • Store in sealed containers under inert gas (N₂/Ar) at 2–8°C.
  • Follow disposal guidelines for halogenated organic waste .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • NMR spectroscopy (¹H/¹³C) for functional group and iodine position analysis.
  • IR spectroscopy to confirm N-H and O-H stretches.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vaporization enthalpy) be reliably predicted for aminoethanol derivatives like this compound?

  • Methodological Answer : Use the "centerpiece" approach (group contribution method) combined with computational tools (e.g., COSMO-RS) to estimate vaporization enthalpies. Validate predictions with experimental data from calorimetry or gas-phase chromatography. Reference frameworks for similar compounds (e.g., 2-(benzylamino)-ethanol) to refine models .

Q. What strategies resolve contradictions in reported reactivity data (e.g., oxidation stability)?

  • Methodological Answer : Conduct a systematic review of experimental conditions:
  • Compare solvent systems (polar vs. non-polar).
  • Assess the impact of trace impurities (e.g., peroxides) via HPLC.
  • Replicate studies under controlled O₂/N₂ atmospheres.
  • Use DFT calculations to identify reactive intermediates or transition states .

Q. How can environmental persistence and aquatic toxicity be modeled for this compound?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradation rates and ecotoxicity. Validate with:
  • OECD 301/302 tests for aerobic/anaerobic degradation.
  • Photolysis studies under UV-vis light.
  • Bioaccumulation assays in model organisms (e.g., Daphnia magna) .

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